N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
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Description
N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.15862589 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N5O2, with a molecular weight of approximately 337.4 g/mol. The compound features a benzotriazine core, which is known for various pharmacological activities.
Synthesis
The synthesis of benzotriazinone derivatives typically involves multiple steps, including the formation of the benzotriazine ring and subsequent functionalization to introduce substituents like the 4-methylphenyl group. Recent studies have reported efficient synthetic routes that yield high-purity compounds suitable for biological testing .
Anticancer Properties
Research indicates that derivatives of benzotriazinone exhibit significant anticancer activity. For instance, several synthesized compounds have been shown to inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzotriazinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-[(4-methylphenyl)methyl]-butanamide | HepG2 | 15 | Apoptosis induction |
3-hydroxy-1,2,3-benzotriazinone | MCF7 | 20 | Cell cycle arrest |
Tirapazamine | Various | 10 | Hypoxia-selective cytotoxicity |
Antimicrobial Activity
Benzotriazinone derivatives have also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth by targeting essential metabolic pathways .
Table 2: Antimicrobial Efficacy
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-[(4-methylphenyl)methyl]-butanamide | E. coli | 32 µg/mL |
Benzotriazinone derivative A | Staphylococcus aureus | 16 µg/mL |
Benzotriazinone derivative B | Candida albicans | 8 µg/mL |
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of various benzotriazinone derivatives. It was found that modifications at the benzene ring significantly affected both anticancer and antimicrobial activities. The presence of electron-donating groups enhanced activity against cancer cells while maintaining low toxicity in normal cells .
Another research effort focused on the docking studies involving this compound against various biological targets. The results indicated strong binding affinities towards key receptors involved in cancer progression and inflammation pathways .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-8-10-15(11-9-14)13-20-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFZTYXAURTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.